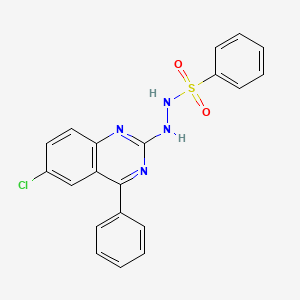

N'-(6-氯-4-苯基喹唑啉-2-基)苯磺酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide, commonly known as QNZH, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.

科学研究应用

Quantum Dot Sensitization for Solar Cells

Quantum dots (QDs) are nanoscale semiconductor particles with remarkable optical properties. Researchers have explored using N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide as a sensitizer in QD-based solar cells. By attaching this compound to QD surfaces, it enhances light absorption and electron transfer, potentially improving solar cell efficiency .

Carbon Dioxide Sequestration in Saline Aquifers

Saline aquifers are promising sites for carbon dioxide (CO₂) sequestration. Researchers evaluate the potential of injecting CO₂ into these geological formations to mitigate greenhouse gas emissions. N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide could play a role in enhancing CO₂ capture and storage processes within these aquifers .

Anticancer Properties

Hydrazide derivatives have attracted attention in cancer research due to their potential as antitumor agents. N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide may exhibit cytotoxic effects against cancer cells, making it a candidate for further investigation in drug development.

Quantum Computing Algorithms

As quantum computing advances, novel algorithms are essential. Researchers explore quantum algorithms for optimization, cryptography, and machine learning. N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide could contribute to quantum computing applications, especially in optimizing complex systems .

Photoluminescent Materials

The compound’s unique structure suggests potential photoluminescent properties. Scientists investigate its behavior under different excitation wavelengths, aiming to develop luminescent materials for displays, sensors, and imaging devices .

Metal Ion Chelation and Coordination Chemistry

Hydrazide-based ligands often exhibit strong metal-binding abilities. N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide could serve as a chelating agent, capturing metal ions for applications in catalysis, environmental remediation, or bioinorganic chemistry .

属性

IUPAC Name |

N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O2S/c21-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)23-20(22-18)24-25-28(26,27)16-9-5-2-6-10-16/h1-13,25H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLIGNSWYTUDCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NNS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2597719.png)

![(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B2597720.png)

![Methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2597721.png)

![3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2597726.png)

![8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2597727.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2597730.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxolan-2-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2597734.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2597739.png)